1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione
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Overview
Description
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the use of a multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single step . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Methyl-1h-pyrazol-4-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar pyrazole ring structure but with an amine group instead of a ketone.
1-(1-Methyl-1H-pyrazol-4-yl)methanamine: This compound also contains a pyrazole ring but with a methanamine group.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)pentane-1,3-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)4-9(13)7-5-10-11(2)6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
NBIWIURARICCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
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